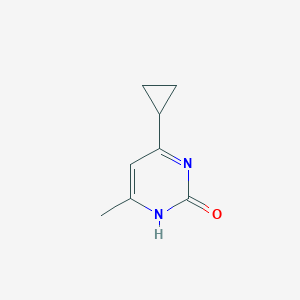
4-Cyclopropyl-6-methylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-4-methylpyrimidine-2-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group at position 6, a methyl group at position 4, and a hydroxyl group at position 2 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-4-methylpyrimidine-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal to provide substituted pyrimidines .
Industrial Production Methods
Industrial production of 6-Cyclopropyl-4-methylpyrimidine-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-4-methylpyrimidine-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 2 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the pyrimidine ring.
Scientific Research Applications
6-Cyclopropyl-4-methylpyrimidine-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.
Biology: The compound is used in studies related to DNA and RNA synthesis, as pyrimidine derivatives are essential components of nucleic acids.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-4-methylpyrimidine-2-ol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase. These interactions can lead to the disruption of DNA replication and cell division, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyclopropyl-4-methylpyrimidine-2-ol include other pyrimidine derivatives such as:
- 4,6-Dimethylpyrimidine-2-ol
- 2,4-Dihydroxypyrimidine
- 5-Fluorouracil
Uniqueness
6-Cyclopropyl-4-methylpyrimidine-2-ol is unique due to the presence of the cyclopropyl group at position 6, which imparts distinct steric and electronic properties to the compound. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development .
Properties
CAS No. |
121553-48-8 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-cyclopropyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-5-4-7(6-2-3-6)10-8(11)9-5/h4,6H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
QODMYONMGSMOCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)C2CC2 |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C2CC2 |
Synonyms |
2(1H)-Pyrimidinone, 4-cyclopropyl-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


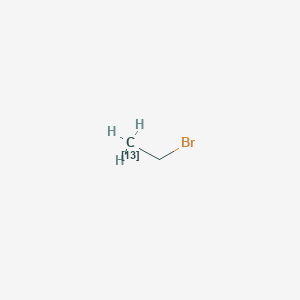
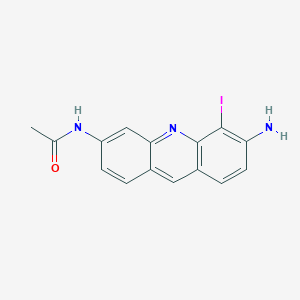
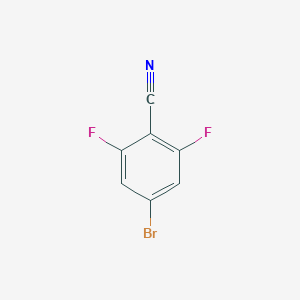
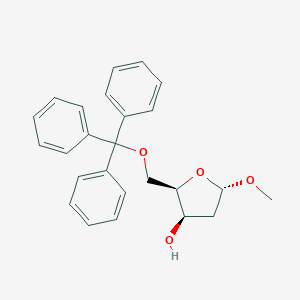
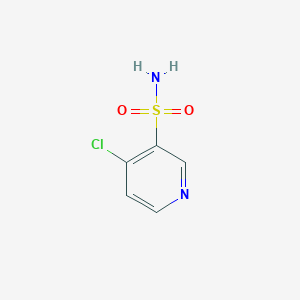

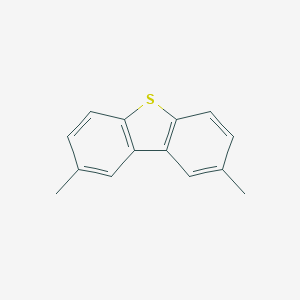
![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)
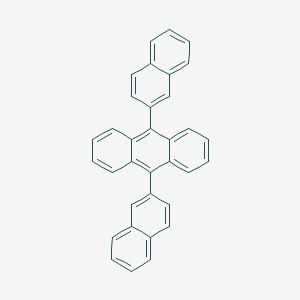

![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)

